Acetophenazine Maleate

Description

ACETOPHENAZINE MALEATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1961.

See also: Acetophenazine (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

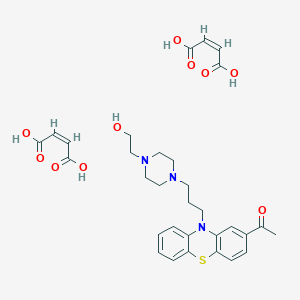

(Z)-but-2-enedioic acid;1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2S.2C4H4O4/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27;2*5-3(6)1-2-4(7)8/h2-3,5-8,17,27H,4,9-16H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKVZKPNSKJGBK-SPIKMXEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H37N3O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2751-68-0 (Parent) |

Source

|

| Record name | Acetophenazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047851 |

Source

|

| Record name | Acetophenazine dimaleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5714-00-1 |

Source

|

| Record name | Acetophenazine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005714001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenazine dimaleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetyl-10-[3-[4-(2-hydroxyethyl)piperazinyl]propyl]-10H-phenothiazine dimaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOPHENAZINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5HNU5JTC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Acetophenazine Maleate on Dopamine Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Acetophenazine is a typical, first-generation antipsychotic of the phenothiazine class used in the management of psychosis.[1] Its therapeutic efficacy is intrinsically linked to its potent antagonism of dopamine D2 receptors within the central nervous system.[2][3] This guide provides a detailed examination of the molecular interactions, signaling pathways, and functional consequences of acetophenazine's action on dopamine receptors. By competitively blocking D2 receptors, primarily in the mesolimbic pathway, acetophenazine normalizes the hyperdopaminergic activity associated with the positive symptoms of schizophrenia.[4] This action prevents the dopamine-mediated inhibition of adenylyl cyclase, thereby modulating intracellular cyclic AMP (cAMP) levels and downstream protein kinase A (PKA) activity. This document will dissect this core mechanism, present the broader receptor binding profile, detail the experimental methodologies used for its characterization, and correlate its molecular actions with both therapeutic and adverse clinical effects.

Introduction: The Phenothiazine Antipsychotics

Acetophenazine belongs to the piperazine subgroup of phenothiazines, a class of compounds first synthesized in the 19th century that revolutionized psychiatric medicine in the 1950s.[1] As a "typical" or first-generation antipsychotic, its primary mechanism of action is distinguished from atypical agents by its high affinity for and potent blockade of the dopamine D2 receptor.[4] Clinically, acetophenazine is indicated for the management of psychotic disorders, such as schizophrenia, to treat disorganized thinking and perceptual disturbances like hallucinations and delusions.[2] Understanding its specific interactions with the dopaminergic system is fundamental to appreciating its therapeutic utility and its characteristic side-effect profile.

The Dopaminergic System: Receptors and Pathways

The neurotransmitter dopamine is central to regulating motor function, motivation, reward, and executive function.[5] Its actions are mediated by five distinct G-protein coupled receptors (GPCRs), broadly classified into two families:

-

D1-like Receptors (D1 and D5): These receptors are coupled to a stimulatory G-protein (Gαs/olf). Upon activation by dopamine, they stimulate the enzyme adenylyl cyclase, leading to an increase in the intracellular second messenger cAMP.[5]

-

D2-like Receptors (D2, D3, and D4): These receptors are coupled to an inhibitory G-protein (Gαi/o). Dopamine binding to these receptors inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.[5]

The antipsychotic effects of drugs like acetophenazine are primarily mediated through their interaction with D2-like receptors within specific neuronal circuits.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The foundational mechanism of action for acetophenazine is competitive antagonism at the dopamine D2 receptor.[2][3] The prevailing dopamine hypothesis of schizophrenia posits that an excess of dopaminergic activity in the brain's mesolimbic pathway underlies the "positive" symptoms of the disorder (e.g., delusions, hallucinations).[4] Acetophenazine directly counteracts this hyperactivity. By binding to the D2 receptor without activating it, acetophenazine physically blocks endogenous dopamine from binding and initiating a signal, effectively reducing dopaminergic neurotransmission.[6]

Experimental Validation: Methodologies & Protocols

The characterization of acetophenazine's mechanism of action relies on robust in vitro pharmacological assays. Below are self-validating protocols for determining receptor affinity and functional antagonism.

Radioligand Binding Assay: Determining Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound (acetophenazine) for a specific receptor (dopamine D2) by measuring its ability to compete with a radiolabeled ligand.

Causality Behind Experimental Choices:

-

Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]-Spiperone) is used to label the target receptors. Tritium ([³H]) is a low-energy beta emitter, making it safer to work with than iodine isotopes.

-

Competition: By introducing increasing concentrations of the unlabeled test drug (acetophenazine), a competition for the binding site is established. The concentration at which the test drug displaces 50% of the radioligand (IC50) is determined.

-

Nonspecific Binding: A high concentration of a known D2 antagonist (e.g., Haloperidol) is used to define nonspecific binding—the portion of the radioligand that binds to components other than the D2 receptor. This is crucial for isolating the specific binding signal.

-

Conversion to Ki: The experimentally determined IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize cells or tissue known to express dopamine D2 receptors (e.g., CHO-K1 cells stably expressing human D2R, or rat striatal tissue) in a cold buffer and pellet the membranes via centrifugation. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand + Assay Buffer.

-

Nonspecific Binding (NSB): Membranes + Radioligand + high concentration (e.g., 10 µM) of a competing ligand like unlabeled Haloperidol.

-

Competition Curve: Membranes + Radioligand + varying concentrations of Acetophenazine Maleate (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add a fixed concentration of the radioligand (e.g., 0.5 nM [³H]-Spiperone) to all wells. Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Nonspecific Binding.

-

Plot the percentage of specific binding against the log concentration of acetophenazine.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional cAMP Assay: Measuring Antagonism

This assay measures the ability of acetophenazine to block dopamine-induced changes in the intracellular concentration of the second messenger cAMP.

Causality Behind Experimental Choices:

-

Whole Cells: This assay must be performed in whole, living cells that express the D2 receptor and the necessary signaling machinery (G-proteins, adenylyl cyclase).

-

Agonist Stimulation: A known D2 agonist (e.g., Quinpirole) is used to stimulate the receptor and induce the expected biological response—a decrease in cAMP levels.

-

Antagonist Blockade: By pre-incubating the cells with acetophenazine, its ability to block the agonist's effect can be quantified. A successful antagonist will reverse the agonist-induced drop in cAMP.

-

cAMP Detection: A sensitive detection method, often based on immunoassays (e.g., HTRF, AlphaScreen) or reporter gene systems, is used to measure the final intracellular cAMP concentration.

Step-by-Step Protocol:

-

Cell Culture: Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) in appropriate media until they reach a suitable confluency.

-

Cell Plating: Seed the cells into 384-well assay plates and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and add assay buffer containing varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of a D2 agonist (e.g., Quinpirole, at its EC80 concentration) to the wells. This will challenge the antagonist's blockade. Incubate for a further 30 minutes.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit (e.g., a competitive immunoassay or a bioluminescence-based assay) according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels (or luminescence/fluorescence signal) against the log concentration of acetophenazine.

-

The data will show that as the concentration of acetophenazine increases, it progressively reverses the agonist's effect, causing cAMP levels to rise back towards the baseline.

-

Fit the data to determine the IC50 of the antagonist, which can be used to calculate its functional potency (Kb).

-

Conclusion

The mechanism of action of this compound is a classic example of pharmacodynamics in neuropsychiatry. Its function is anchored in its high-affinity antagonism of the dopamine D2 receptor. This action, particularly within the mesolimbic system, provides the basis for its efficacy in treating the positive symptoms of schizophrenia. The downstream effects on the Gαi-adenylyl cyclase-cAMP signaling pathway represent the molecular transduction of this receptor blockade. A comprehensive understanding of its broader receptor binding profile is essential for predicting and managing its full range of clinical effects, both therapeutic and adverse. The experimental protocols detailed herein provide a validated framework for researchers to quantify these critical molecular interactions, ensuring the continued development of safer and more effective therapeutics for psychotic disorders.

References

-

PubChem. Acetophenazine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Acetophenazine. [Link]

-

Psychopharmacology Institute. (2015). Mechanism of Action of Antipsychotic Agents. [Link]

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182–217. [Link]

-

University of Alberta. Dopamine Receptor Blockade: Antipsychotic Drugs. [Link]

-

Wikipedia. Perphenazine. (Data originally sourced from PDSP Ki Database). [Link]

Sources

- 1. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Perphenazine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Structural Characterization of Acetophenazine Maleate

This guide provides a comprehensive overview of the synthesis and detailed structural analysis of Acetophenazine maleate, a significant phenothiazine-class antipsychotic agent. Designed for researchers, chemists, and professionals in drug development, this document delves into the causal relationships behind the synthetic strategies and the validation protocols essential for confirming the molecule's identity, purity, and structure.

Introduction: The Significance of Acetophenazine

Acetophenazine is a piperazine-type phenothiazine derivative recognized for its antipsychotic properties.[1][2] Like other drugs in its class, it primarily functions as a dopamine D2 receptor antagonist in the central nervous system's mesolimbic pathway, making it effective in managing symptoms of psychosis, such as hallucinations and delusions.[1][3][4] For pharmaceutical applications, Acetophenazine is typically prepared as a dimaleate salt. This salt form enhances the compound's stability and aqueous solubility, which are critical for formulation and bioavailability.[5] The formal chemical name for this salt is 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-ethanone, dimaleate.[6]

This guide will first elucidate a proven synthetic pathway to this compound, followed by a multi-faceted approach to its structural characterization, employing a suite of modern analytical techniques.

Part 1: Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the strategic assembly of the phenothiazine core, followed by side-chain attachment and, finally, salt formation. The chosen pathway is designed for efficiency and control over the final product's purity.

Overall Synthetic Scheme

The synthesis can be logically divided into three primary stages:

-

N-Alkylation of 2-acetylphenothiazine: Introduction of a reactive propyl chloride side chain onto the nitrogen atom of the phenothiazine ring.

-

Coupling with N-(2-hydroxyethyl)piperazine: Nucleophilic substitution of the chloride by the secondary amine of the piperazine derivative to form the Acetophenazine free base.

-

Dimaleate Salt Formation: Reaction of the basic final compound with two molar equivalents of maleic acid to yield the stable, crystalline salt.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 10-(3-chloropropyl)-2-acetylphenothiazine (Intermediate)

This initial step attaches the crucial three-carbon linker to the phenothiazine core.

-

Rationale: The reaction is an N-alkylation of the secondary amine within the phenothiazine ring. A strong base is required to deprotonate the amine, creating a potent nucleophile. Sodium amide (NaNH₂) in liquid ammonia is a classic and effective system for this purpose, ensuring complete deprotonation without competing side reactions.[7] 1-bromo-3-chloropropane is used as the alkylating agent; the bromine is more reactive than the chlorine, allowing for selective displacement at one end of the propane chain.

-

Step-by-Step Procedure:

-

Prepare a suspension of sodium amide in liquid ammonia (approx. -33°C) in a three-neck flask equipped with a stirrer and a dry-ice condenser.

-

Slowly add 2-acetylphenothiazine to the suspension. The reaction mixture will typically develop a deep color, indicating the formation of the phenothiazine anion. Stir for one hour to ensure complete deprotonation.[7]

-

Add 1-bromo-3-chloropropane dropwise to the reaction mixture.

-

After the addition is complete, allow the liquid ammonia to evaporate overnight under a fume hood.

-

To the residue, add 200 mL of cold water and extract the mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 10-(3-chloropropyl)-2-acetylphenothiazine as a viscous oil. This intermediate is often used in the next step without further purification.[7]

-

Protocol 2: Synthesis of Acetophenazine (Free Base) and Conversion to this compound

This final stage assembles the complete molecule and converts it to the desired salt form.

-

Rationale: This step is a nucleophilic substitution where the secondary amine of 1-(2-hydroxyethyl)piperazine displaces the chloride on the propyl side chain of the intermediate. The reaction is typically heated to ensure a reasonable reaction rate. The resulting free base is an oil or a low-melting solid, which can be difficult to purify and handle. Conversion to the dimaleate salt provides a stable, crystalline solid with a sharp melting point, which facilitates purification by recrystallization and is suitable for pharmaceutical formulation.[5][7]

-

Step-by-Step Procedure:

-

React the crude 10-(3-chloropropyl)-2-acetylphenothiazine with 1-(2-hydroxyethyl)piperazine. The reaction can be carried out neat or in a high-boiling inert solvent. Heat the mixture to drive the reaction to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, work up the mixture to isolate the crude Acetophenazine free base.

-

Dissolve the crude base in a minimal amount of hot ethanol.

-

In a separate flask, dissolve two molar equivalents of maleic acid in hot ethanol.

-

Add the maleic acid solution to the solution of the free base. The this compound salt will precipitate upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The final product can be further purified by recrystallization from ethanol to yield a yellow-to-orange solid.[7]

-

Part 2: Structural Characterization

Once synthesized, the compound must be rigorously characterized to confirm its structure and purity.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is essential for its identification.

| Property | Value | Source(s) |

| Formal Name | 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-ethanone, dimaleate | [6] |

| CAS Number | 5714-00-1 | [6][7] |

| Molecular Formula | C₂₃H₂₉N₃O₂S • 2C₄H₄O₄ | [6] |

| Molecular Weight | 643.7 g/mol | [6][8] |

| Appearance | Yellow to Orange Solid | [7] |

| Melting Point | 167-168.5°C | [7][9] |

| Purity | ≥98% (Commercial Standard) | [6] |

| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, PBS (pH 7.2): 1 mg/mL | [6] |

| UV λmax | 244, 279 nm | [6] |

Spectroscopic and Chromatographic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure by mapping the carbon and hydrogen framework.

-

¹H NMR Spectroscopy:

-

Aromatic Region (~6.8-7.8 ppm): Protons on the phenothiazine ring will appear as a series of complex multiplets.

-

Maleate Protons (~6.2 ppm): A sharp singlet corresponding to the two vinyl protons of each maleic acid molecule.

-

Aliphatic Protons (1.8-4.2 ppm):

-

A triplet for the N-CH₂ protons of the propyl chain adjacent to the phenothiazine ring.

-

Multiplets for the piperazine ring protons.

-

A triplet for the -CH₂-OH protons of the hydroxyethyl group.

-

A multiplet for the central -CH₂- of the propyl chain.

-

-

Acetyl Protons (~2.5 ppm): A sharp singlet integrating to three protons from the -C(O)CH₃ group.

-

Hydroxy Proton: A broad singlet, whose chemical shift is concentration and solvent dependent.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (~197 ppm): The ketone carbon of the acetyl group.

-

Maleate Carboxyl Carbons (~167 ppm): The carboxylic acid carbons.

-

Maleate Vinyl Carbons (~135 ppm): The C=C carbons of maleic acid.

-

Aromatic Carbons (115-145 ppm): Multiple signals corresponding to the carbons of the phenothiazine core.

-

Aliphatic Carbons (20-60 ppm): Signals for the carbons of the propyl chain, the piperazine ring, and the hydroxyethyl group.

-

Acetyl Methyl Carbon (~26 ppm): The methyl carbon of the acetyl group.

-

-

Experimental Protocol (Hypothetical):

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer at 25°C.

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Characteristic Absorptions:

-

~3400 cm⁻¹ (broad): O-H stretching from the alcohol and carboxylic acid groups.

-

~2950-2800 cm⁻¹: C-H stretching from the aliphatic side chains.

-

~1700 cm⁻¹ (sharp): C=O stretching from the maleate carboxylic acid.

-

~1675 cm⁻¹ (sharp): C=O stretching from the aryl ketone (acetyl group).[10]

-

~1600 cm⁻¹: C=C stretching from the aromatic rings and the maleate double bond.

-

~1230 cm⁻¹: C-N stretching of the aromatic amine.

-

~1100 cm⁻¹: C-O stretching of the alcohol.

-

-

Experimental Protocol (KBr Pellet):

-

Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder.

-

Grind the mixture to a fine powder using an agate mortar and pestle.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

3. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, further confirming the molecule's identity.

-

Expected Results (Electrospray Ionization - ESI+):

-

Molecular Ion Peak: The spectrum should show a prominent peak for the protonated free base [M+H]⁺ at m/z 412.2, corresponding to the molecular formula C₂₃H₂₉N₃O₂S.[1][3]

-

Major Fragments: Fragmentation would likely occur at the C-N bonds of the propyl chain and piperazine ring, leading to characteristic daughter ions.

-

-

Experimental Protocol (Hypothetical):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the ESI source of a mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-800.

-

4. X-Ray Crystallography

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the definitive method.[11][12]

-

Methodology:

-

Crystallization: This is often the most challenging step and involves slowly growing a single, high-quality crystal of this compound from a supersaturated solution.[11] Various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion) would be screened.

-

Data Collection: The crystal is mounted and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected on a detector.[13]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the positions of all atoms can be determined. This provides precise bond lengths, bond angles, and the overall conformation of the molecule and the crystal packing.[14]

-

-

Significance: This technique would definitively confirm the connectivity of the atoms, the stereochemistry, and the ionic interaction between the Acetophenazine cation and the two maleate anions.

Caption: 2D representation of this compound ionic pairing.

Conclusion

The synthesis and structural characterization of this compound require a systematic and logical approach. The synthetic route described is robust, relying on well-established organic reactions. The subsequent characterization cascade, from basic physicochemical measurements to advanced spectroscopic and crystallographic analyses, provides a self-validating system. Each analytical technique offers a unique piece of structural information, and together, they provide an unambiguous confirmation of the final product's identity, purity, and detailed molecular architecture, ensuring its suitability for further research and development.

References

-

Mini Reviews in Medicinal Chemistry. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Retrieved from [Link]

-

Journal of Chromatography. (1976). Chromatographic characterization of phenothiazine drugs by a reversed-phase thin-layer technique. Retrieved from [Link]

-

AIP Conference Proceedings. (2023). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound (200 MG) CAS#: 5714-00-1. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

-

ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]

-

The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17676, Acetophenazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281082, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenothiazine - StatPearls. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Acetophenazine (HMDB0015196). Retrieved from [Link]

-

SlideShare. (n.d.). SAR of phenothiazine.pptx. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Retrieved from [Link]

-

PharmaCompass. (n.d.). Acetophenazine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). ACETOPHENAZINE. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A comprehensive approach to X-ray crystallography for drug discovery at a synchrotron facility — The example of Diamond Light Source. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The role of crystallography in drug design. Retrieved from [Link]

-

MDPI. (n.d.). Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6077, Acepromazine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetophenone - NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectra of protonated neurotransmitters: dopamine. Retrieved from [Link]

Sources

- 1. Acetophenazine | C23H29N3O2S | CID 17676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. echemi.com [echemi.com]

- 5. CAS 5714-00-1: this compound | CymitQuimica [cymitquimica.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound (200 MG) | 5714-00-1 [chemicalbook.com]

- 8. This compound | C31H37N3O10S | CID 5281082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemwhat.com [chemwhat.com]

- 10. Acetophenone [webbook.nist.gov]

- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Introduction: Situating Acetophenazine in the Phenothiazine Landscape

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Acetophenazine Maleate

Acetophenazine is a member of the phenothiazine class of compounds, specifically the piperazine subgroup, which has been clinically utilized for its antipsychotic properties.[1][2][3][4] As a "typical" or first-generation antipsychotic, its therapeutic efficacy, particularly in managing the positive symptoms of schizophrenia (e.g., hallucinations, delusions), is primarily attributed to its interaction with the central dopamine D2 receptor.[2][5][6][7] However, the complete pharmacological picture, including its side-effect profile (e.g., extrapyramidal symptoms, sedation), is defined by a much broader range of interactions with various G-protein coupled receptors (GPCRs).[1][2][3]

This guide provides a comprehensive overview of the essential in vitro assays required to fully characterize the pharmacological profile of this compound. We will delve into the causality behind experimental design, present detailed protocols for key assays, and summarize the expected pharmacological data. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating this and similar compounds.

Part 1: Primary Target Engagement - Dopamine Receptor Antagonism

The cornerstone of any typical antipsychotic's in vitro profile is its affinity for and functional activity at dopamine receptors.[8][9] The prevailing hypothesis for antipsychotic efficacy centers on the blockade of postsynaptic D2 receptors in the mesolimbic pathway.[5][7][10] Therefore, the initial and most critical assessment is to quantify Acetophenazine's binding affinity for dopamine receptor subtypes.

Rationale for Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12][13] They are robust, sensitive, and allow for the calculation of the equilibrium dissociation constant (Kᵢ), a fundamental measure of drug-receptor interaction strength.[11] The principle involves a competition between a radiolabeled ligand with known high affinity for the receptor and the unlabeled test compound (Acetophenazine). By measuring the concentration of Acetophenazine required to displace 50% of the radioligand (the IC₅₀), we can calculate the Kᵢ.

Experimental Protocol: Dopamine D₂ Receptor Competitive Binding Assay

This protocol outlines a self-validating system for determining the Kᵢ of Acetophenazine at the human dopamine D₂ receptor.

1. Materials & Reagents:

- Receptor Source: Commercially available cell membranes from a stable cell line expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293 cells).

- Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D₂ antagonists).

- Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO), with serial dilutions prepared.

- Non-Specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled D₂ antagonist, such as Haloperidol or unlabeled Spiperone.

- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl₂ (5 mM) and other ions to mimic physiological conditions.

- Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

- Scintillation Cocktail & Counter.

2. Step-by-Step Methodology:

- Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a pre-optimized protein concentration (e.g., 10-20 µg protein per well).[14]

- Assay Plate Setup: In a 96-well plate, add the assay components in triplicate for each condition:

- Total Binding Wells: 50 µL assay buffer, 50 µL radioligand, 150 µL membrane suspension.

- Non-Specific Binding (NSB) Wells: 50 µL non-specific control (e.g., Haloperidol), 50 µL radioligand, 150 µL membrane suspension.

- Test Compound Wells: 50 µL of each Acetophenazine dilution, 50 µL radioligand, 150 µL membrane suspension.

- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[14]

- Separation: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.[11][14]

- Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[14]

3. Data Analysis:

- Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.

- Plot the percentage of specific binding against the logarithm of the Acetophenazine concentration.

- Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

- Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Workflow Visualization: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Part 2: Broad Receptor Profiling - The Basis of Polypharmacology

While D₂ antagonism is key, the clinical profile of an antipsychotic is heavily influenced by its "off-target" activities.[15] A broad receptor binding panel is essential for predicting potential side effects and, in some cases, additional therapeutic benefits. Acetophenazine, like other phenothiazines, interacts with a variety of receptors.[1]

Rationale for Broad Panel Screening

Screening against a panel of receptors provides a "pharmacological fingerprint" of the compound. This is critical for:

-

Predicting Side Effects: Affinity for histamine H₁ receptors predicts sedation, antagonism of α₁-adrenergic receptors predicts orthostatic hypotension, and blockade of muscarinic M₁ receptors predicts anticholinergic effects (e.g., dry mouth, blurred vision).[2][3]

-

Understanding Atypicality: For second-generation antipsychotics, a high ratio of serotonin 5-HT₂ₐ to dopamine D₂ receptor affinity is often cited as a determinant of "atypicality" and a lower incidence of extrapyramidal symptoms.[16][17] While Acetophenazine is a typical antipsychotic, understanding this ratio is still informative.

-

Identifying New Therapeutic Avenues: Unexpected high affinity for a receptor could suggest novel applications for the drug.[18]

Summary of Acetophenazine's Receptor Binding Profile

The following table summarizes known or expected binding affinities for Acetophenazine. This data is synthesized from various databases and literature sources on phenothiazines. The binding assays to generate this data would follow the same principles as the D₂ assay described above, substituting the appropriate receptor source and radioligand.

| Receptor Target | Class | Known/Expected Affinity (Kᵢ, nM) | Associated Clinical Effect/Side Effect |

| Dopamine D₁ | Dopaminergic | Moderate | Contributes to antipsychotic effect |

| Dopamine D₂ | Dopaminergic | High | Primary Antipsychotic Efficacy , Extrapyramidal Symptoms (EPS) |

| Serotonin 5-HT₂ₐ | Serotonergic | High | May mitigate EPS, potential benefits for negative symptoms |

| Serotonin 5-HT₂c | Serotonergic | Moderate-High | Appetite regulation, potential anxiolytic effects |

| Serotonin 5-HT₇ | Serotonergic | High[19][20] | Potential role in mood regulation and cognition |

| α₁-Adrenergic | Adrenergic | High | Orthostatic hypotension, dizziness |

| Histamine H₁ | Histaminergic | High | Sedation, weight gain |

| Muscarinic M₁ | Cholinergic | Moderate | Anticholinergic effects (dry mouth, constipation, blurred vision) |

Note: Specific Kᵢ values for Acetophenazine can vary between studies. The table represents a qualitative summary of its expected polypharmacology.

Part 3: Functional Activity - Beyond Binding Affinity

Binding affinity (Kᵢ) tells us how strongly a drug binds to a receptor, but not what happens afterward. Functional assays are required to determine whether the drug activates (agonist), blocks (antagonist), or reduces the basal activity (inverse agonist) of the receptor.[21][22][23][24] For an antipsychotic, we expect to see antagonist activity at the D₂ receptor.

Rationale for Second Messenger Assays

GPCRs, like the dopamine D₂ receptor, transduce extracellular signals into intracellular responses via second messengers. The D₂ receptor is a Gᵢ-coupled receptor, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[23] A functional assay can measure this change. By first stimulating the receptor with a known agonist (like dopamine) and then adding Acetophenazine, we can measure its ability to block the agonist-induced signal, thereby confirming its antagonist properties.

Experimental Protocol: D₂ Receptor Functional Antagonism (cAMP Assay)

1. Materials & Reagents:

- Cell Line: A stable cell line expressing the human D₂ receptor (e.g., CHO-D₂).

- Agonist: Dopamine or a specific D₂ agonist (e.g., Quinpirole).

- Stimulation Agent: Forskolin (to directly activate adenylyl cyclase and create a high basal cAMP level, making inhibition easier to measure).

- Test Compound: this compound.

- cAMP Detection Kit: A commercially available kit based on HTRF, ELISA, or other detection technologies.

2. Step-by-Step Methodology:

- Cell Culture: Plate the CHO-D₂ cells in 96-well plates and grow to near confluency.

- Pre-incubation: Wash the cells and pre-incubate them with various concentrations of Acetophenazine (or vehicle control) for a set time (e.g., 15-30 minutes).

- Stimulation: Add a fixed concentration of the D₂ agonist (e.g., EC₈₀ of Quinpirole) along with Forskolin to all wells except the negative control.

- Incubation: Incubate for a specified period (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

- Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

3. Data Analysis:

- Normalize the data, setting the Forskolin-only signal as 100% and the maximal agonist-inhibited signal as 0%.

- Plot the percentage of inhibition by Acetophenazine against its log concentration.

- Fit the data to a dose-response curve to determine the IC₅₀, which in this context represents the concentration of Acetophenazine required to block 50% of the agonist's effect.

Visualization: D₂ Receptor Signaling and Antagonism

Caption: Acetophenazine blocks dopamine's inhibitory effect on cAMP.

Part 4: Metabolic Profile - Predicting Drug-Drug Interactions

The in vitro characterization of a drug is incomplete without assessing its potential to inhibit major drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family.[25] Phenothiazines are known to be substrates and inhibitors of several CYP isoforms, particularly CYP2D6.[25] Inhibition of these enzymes can lead to clinically significant drug-drug interactions (DDIs).

Rationale for CYP Inhibition Assays

These assays determine a compound's potential to slow the metabolism of other drugs that are substrates for the same enzyme.[25] This is crucial for safety pharmacology. A potent inhibitor of a major CYP isoform like CYP2D6 or CYP3A4 can cause other co-administered drugs to accumulate to toxic levels. The assay measures the IC₅₀ of Acetophenazine against the activity of key CYP isoforms.

Experimental Protocol: CYP2D6 Inhibition Assay

1. Materials & Reagents:

- Enzyme Source: Pooled human liver microsomes (HLM) or recombinant human CYP2D6 enzyme (Supersomes).

- Substrate: A specific fluorescent or LC-MS/MS-detectable substrate for CYP2D6 (e.g., Dextromethorphan or Bufuralol).

- Cofactor: NADPH regenerating system.

- Positive Control Inhibitor: A known potent CYP2D6 inhibitor (e.g., Quinidine).

- Test Compound: this compound.

2. Step-by-Step Methodology:

- Pre-incubation: In a 96-well plate, pre-incubate the enzyme source with various concentrations of Acetophenazine, the positive control, or vehicle in buffer.

- Initiate Reaction: Add the CYP2D6 substrate and the NADPH regenerating system to start the metabolic reaction.

- Incubation: Incubate at 37°C for a specific time within the determined linear range of product formation.

- Terminate Reaction: Stop the reaction by adding a stopping solution (e.g., acetonitrile or a strong acid).

- Detection: Quantify the formation of the metabolite (e.g., Dextrorphan from Dextromethorphan) using fluorescence detection or LC-MS/MS.

3. Data Analysis:

- Calculate the percentage of enzyme activity remaining at each Acetophenazine concentration relative to the vehicle control.

- Plot the percent inhibition against the log concentration of Acetophenazine.

- Determine the IC₅₀ value by fitting the data to a dose-response curve. This value can then be used in static models to predict the in vivo DDI risk.

Conclusion

The in vitro pharmacological profile of this compound is a composite of high-affinity antagonism at the dopamine D₂ receptor, coupled with significant interactions at a broad range of other monoaminergic receptors. This polypharmacology is fundamental to both its therapeutic action and its side-effect profile. A systematic in vitro evaluation, progressing from primary target binding to broad receptor screening, functional activity confirmation, and metabolic enzyme profiling, provides the necessary data to rationally understand its clinical use, predict its liabilities, and guide the development of safer, more effective antipsychotic agents. The methodologies described herein represent a robust, self-validating framework for achieving this comprehensive characterization.

References

- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.

- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

- Functional assays for screening GPCR targets. PubMed.

- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.

- Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology.

- Functional assays for screening GPCR targets. ScienceDirect.

- Radioligand Binding Assay. Gifford Bioscience.

- Saturation Radioligand Binding Assays. Alfa Cytology.

- Radioligand binding methods: practical guide and tips. PubMed.

- This compound - Drug Targets, Indications, Patents.

- CAS 5714-00-1: Acetophenazine male

- Radioligand binding methods for membrane prepar

- Screening models of anti psychotic drugs-converted. Slideshare.

- Acetophenazine | C23H29N3O2S | CID 17676. PubChem - NIH.

- Acetophenazine. Go.DrugBank.com.

- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI.

- Acetophenazine | Antipsychotic Agent. MedchemExpress.com.

- Phenothiazine.

- BindingDB BDBM82475 ACETOPHENAZINE::CAS_5714-00-1::NSC_17676. BindingDB.

- 2751-68-0, Acetophenazine Formula. ECHEMI.

- Serotonin Receptor Subtypes and Ligands. ACNP.

- The toxicity of phenothiazine. PubMed.

- In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. NIH.

- Long-Acting Injectable Antipsychotics—A Review on Formul

- Mechanism of Action of Antipsychotics, Haloperidol and Olanzapine in vitro. VTechWorks.

- Phenothiazine. Wikipedia.

- Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI.

- In vitro effects of clozapine on the enzyme activities of recombinant....

- Showing metabocard for Acetophenazine (HMDB0015196).

- In Vitro and In Vivo Biochemistry of Olanzapine: A Novel, Atypical Antipsychotic Drug.

- DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Auburn University.

- ACETOPHENAZINE MALE

- Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. PubMed.

- The Influence of Selected Antipsychotic Drugs on Biochemical Aspects of Alzheimer's Disease. PubMed.

- Drug Receptor Profiles Matter.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI.

- Dopamine Receptors inhibitors. AdooQ BioScience.

- A vital new path for schizophrenia tre

- Dopamine Receptors. IUPHAR/BPS Guide to PHARMACOLOGY.

- Dopamine Receptor | Antagonists. MedchemExpress.com.

- The role of serotonin receptors in the action of

Sources

- 1. CAS 5714-00-1: this compound | CymitQuimica [cymitquimica.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Phenothiazine - Wikipedia [en.wikipedia.org]

- 5. Acetophenazine | C23H29N3O2S | CID 17676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. echemi.com [echemi.com]

- 8. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psychiatrictimes.com [psychiatrictimes.com]

- 10. hmdb.ca [hmdb.ca]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. webhome.auburn.edu [webhome.auburn.edu]

- 16. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The role of serotonin receptors in the action of atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. BindingDB BDBM82475 ACETOPHENAZINE::CAS_5714-00-1::NSC_17676::med.21724, Compound 191 [bindingdb.org]

- 20. acnp.org [acnp.org]

- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 22. Functional assays for screening GPCR targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 24. molbio.gu.se [molbio.gu.se]

- 25. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the D2 Receptor Binding Affinity of Acetophenazine Maleate

This guide provides a comprehensive technical overview of the binding affinity of acetophenazine maleate for the dopamine D2 receptor. It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and antipsychotic drug research. This document delves into the quantitative binding characteristics of acetophenazine, the detailed methodologies for its assessment, and the underlying scientific principles that govern these experimental choices.

Introduction: The Significance of D2 Receptor Antagonism in Antipsychotic Action

Acetophenazine is a typical antipsychotic medication belonging to the phenothiazine class.[1][2][3] Its therapeutic efficacy in managing psychotic disorders, such as schizophrenia, is primarily attributed to its ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4][5] The D2 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), plays a crucial role in modulating neurotransmission.[6] Antagonism of this receptor by drugs like acetophenazine helps to alleviate the positive symptoms of schizophrenia, including hallucinations and delusions.[1][4] A quantitative understanding of the binding affinity of acetophenazine for the D2 receptor is therefore fundamental to elucidating its pharmacological profile and guiding the development of novel antipsychotic agents.

Quantitative Binding Affinity of Acetophenazine for the D2 Receptor

The binding affinity of a ligand for a receptor is a measure of the strength of their interaction. It is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, acetophenazine) that will bind to 50% of the receptors in the absence of the radioligand at equilibrium. A lower Ki value signifies a higher binding affinity.

Based on data from the Psychoactive Drug Screening Program (PDSP) Ki database, a well-regarded repository of pharmacological data, the binding affinity of acetophenazine for the human dopamine D2 receptor is as follows:[7][8][9]

| Compound | Receptor | Species | Ki (nM) | Reference |

| Acetophenazine | Dopamine D2 | Human | 2.0 |

Note: The PDSP Ki database aggregates data from multiple published sources. For specific experimental details, it is recommended to consult the primary literature cited within the database.

D2 Receptor Signaling Pathway

Dopamine D2 receptors are coupled to inhibitory G proteins, specifically Gαi/o.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6][10] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. Acetophenazine, as an antagonist, binds to the D2 receptor but does not elicit this signaling cascade; instead, it blocks the binding of the endogenous agonist, dopamine, thereby attenuating its downstream effects.[4][5]

Caption: D2 receptor signaling pathway and the antagonistic action of acetophenazine.

Experimental Determination of D2 Receptor Binding Affinity

The binding affinity of acetophenazine for the D2 receptor is typically determined using in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of ligand-receptor interactions.

Principle of the Radioligand Binding Assay

A radioligand binding assay involves the use of a radioactive ligand (radioligand) that has a high affinity and specificity for the target receptor. The assay measures the ability of a non-radioactive compound (the competing ligand, e.g., acetophenazine) to displace the radioligand from the receptor. This displacement is concentration-dependent and allows for the calculation of the competing ligand's binding affinity.

Experimental Workflow

Caption: Workflow for a typical radioligand binding assay to determine D2 receptor affinity.

Detailed Step-by-Step Methodology

1. Cell Culture and Membrane Preparation:

-

Cell Line Selection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their robust growth characteristics and low endogenous receptor expression. These cells are stably transfected to express the human dopamine D2 receptor.[11][12]

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO2).

-

Membrane Preparation:

-

Cells are harvested and washed with ice-cold buffer.

-

The cell pellet is resuspended in a hypotonic lysis buffer and homogenized.

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes containing the D2 receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Lowry or Bradford assay.

-

2. Radioligand Binding Assay:

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2. The ionic composition of the buffer is critical for maintaining the structural integrity and binding characteristics of the receptor.

-

Radioligand Selection: [3H]Spiperone is a commonly used antagonist radioligand for D2 receptor binding assays due to its high affinity and specificity.[13] Its use as an antagonist simplifies the interpretation of competition binding data, as it typically binds to a single affinity state of the receptor.[6]

-

Competition Assay:

-

In a series of tubes or a 96-well plate, a constant concentration of the D2 receptor-containing membranes and the radioligand (e.g., [3H]Spiperone at a concentration close to its Kd) are added.

-

Increasing concentrations of the competing ligand (this compound) are then added to the tubes.

-

Total Binding: A set of tubes containing only the membranes and the radioligand determines the total amount of radioligand bound.

-

Non-specific Binding: Another set of tubes includes a high concentration of a non-radioactive D2 receptor antagonist (e.g., 10 µM haloperidol or unlabeled spiperone) to saturate the D2 receptors and determine the amount of radioligand that binds non-specifically to other components of the assay mixture.[14]

-

-

Incubation: The assay mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.[14]

3. Separation and Quantification:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (which is retained on the filter) from the free radioligand in the solution.

-

Washing: The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

-

Specific Binding: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the competing ligand.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the competing ligand concentration to generate a sigmoidal competition curve. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is the IC50 (half-maximal inhibitory concentration).

-

Ki Calculation: The IC50 value is dependent on the concentration of the radioligand used in the assay. To obtain a more absolute measure of affinity, the Ki is calculated from the IC50 using the Cheng-Prusoff equation:[15][16]

Ki = IC50 / (1 + [L]/Kd)

Where:

-

Ki is the inhibition constant for the competing ligand (acetophenazine).

-

IC50 is the experimentally determined half-maximal inhibitory concentration of the competing ligand.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Causality Behind Experimental Choices

-

Choice of Antagonist Radioligand: Using an antagonist radioligand like [3H]Spiperone is often preferred for competition binding assays because antagonists typically do not differentiate between the high- and low-affinity states of the D2 receptor, leading to simpler, monophasic competition curves and more straightforward data interpretation.[6]

-

Receptor Concentration: It is crucial to use a receptor concentration that is significantly lower than the Kd of the radioligand. This ensures that the concentration of the free radioligand is not significantly depleted by binding to the receptor, a key assumption in the derivation of the equations used for data analysis.

-

Equilibrium Conditions: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This is essential for the accurate determination of affinity constants, which are equilibrium parameters.

-

Use of the Cheng-Prusoff Equation: The IC50 value is an operational parameter that can vary between experiments depending on the radioligand concentration. The Cheng-Prusoff equation provides a mathematical conversion to the Ki, which is a more fundamental measure of the affinity of the competing ligand for the receptor and is independent of the experimental conditions.[15][17]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the binding affinity of this compound for the dopamine D2 receptor. The quantitative Ki value, derived from authoritative databases, underscores its high affinity for this key therapeutic target. The detailed experimental protocol for radioligand binding assays offers a practical framework for researchers, while the explanation of the underlying scientific principles highlights the importance of rigorous experimental design and data analysis. A thorough understanding of these concepts is paramount for the continued exploration of the pharmacology of acetophenazine and the development of next-generation antipsychotic therapies.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations. Retrieved from a relevant Sigma-Aldrich technical resource.

- DrugBank. (n.d.). Acetophenazine.

- Calculator.net. (2024). Cheng-Prusoff Equation Calculator.

- medtigo. (n.d.). acetophenazine | Dosing & Uses.

- PubChem. (n.d.). Acetophenazine.

- ECHEMI. (n.d.). 2751-68-0, Acetophenazine Formula.

- PharmaKB. (n.d.). Acetophenazine - Company Reports.

- ChemHelpASAP. (2021, January 13).

- Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British journal of pharmacology, 109(4), 1110–1119.

- Joyce, D. W. (2018, June 19). Visualizing Antipsychotic Receptor Affinity: Part One.

- MedChemExpress. (n.d.). Acetophenazine | Antipsychotic Agent.

- ResearchGate. (n.d.). Antipsychotic Medication Dopamine Receptor K i Values [Table].

- PDSP. (n.d.). Ki Database.

- Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic acids research, 45(D1), D945–D954.

- Strange, P. G. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Inaugural-Dissertation, Julius-Maximilians-Universität Würzburg.

- Ginovart, N., & Kapur, S. (2012). Imaging the high-affinity state of the dopamine D2 receptor in vivo: fact or fiction?. Journal of psychopharmacology, 26(5), 609–620.

- Marcott, P. F., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International journal of molecular sciences, 22(8), 4125.

- HSLS. (2006, October 25). PDSP (Psychoactive Drug Screening Program) Drug Database. Retrieved from the University of Pittsburgh Health Sciences Library System.

- Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163.

- ResearchGate. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [Preprint].

- Selleck Chemicals. (n.d.). Dopamine D1, D2 Receptors.

- Le Foll, B., et al. (2009). Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I. Journal of molecular recognition, 22(1), 22–35.

- Neve, K. A., et al. (2004). Dopamine receptors: a Primer. Psychopharmacology, 174(1), 1–16.

- ResearchGate. (n.d.). Relative binding affinities of dopamine and antipsychotic drugs for dopamine D2 receptors [Diagram].

- Meck, W. H. (1986). Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock. Pharmacology, biochemistry, and behavior, 25(6), 1185–1189.

- Pinterova, L., et al. (2017). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 22(11), 1954.

- Hasbi, A., et al. (2019). Characterizing the binding of dopamine D1-D2 receptors in vitro and in temporal and frontal lobe tissue total protein. FEBS letters, 593(7), 732–742.

- Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3163.

- Glusa, E., & Pertz, H. H. (2000). Further evidence that 5-HT-induced relaxation of pig pulmonary artery is mediated by 5-HT1A receptors. British journal of pharmacology, 130(3), 692–698.

- Szafran, K., et al. (2023). Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis.

- Talvik, M., et al. (2004). A cross-validation study on the relationship between central D2 receptor occupancy and serum perphenazine concentration. Psychopharmacology, 174(1), 82–87.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Acetophenazine | C23H29N3O2S | CID 17676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetophenazine - PharmaKB [app.pharmakb.com]

- 4. acetophenazine | Dosing & Uses | medtigo [medtigo.com]

- 5. echemi.com [echemi.com]

- 6. resources.tocris.com [resources.tocris.com]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. mdpi.com [mdpi.com]

- 12. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Approach to the specificity and selectivity between D2 and D3 receptors by mutagenesis and binding experiments part I: Expression and characterization of D2 and D3 receptor mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 16. calculator.academy [calculator.academy]

- 17. m.youtube.com [m.youtube.com]

Introduction: A Second-Generation Phenothiazine in the Psychopharmacological Revolution

An In-depth Technical Guide to the Early Research and Discovery of Acetophenazine Maleate

Acetophenazine, a moderate-potency typical antipsychotic of the phenothiazine class, emerged during a transformative era in psychiatric medicine. First approved for clinical use in 1961 under the brand name Tindal, its development was a direct result of the momentum created by the discovery of chlorpromazine in the early 1950s.[1][2][3] This guide provides a technical deep-dive into the foundational research and discovery of Acetophenazine, tracing its journey from chemical synthesis to its early clinical applications. It is intended for researchers, scientists, and drug development professionals seeking to understand the scientific rationale and experimental framework that defined the first generation of antipsychotic drug discovery.

Historical Context: The Dawn of Neuroleptic Therapy

The story of Acetophenazine is inseparable from the broader history of phenothiazines. The parent compound, phenothiazine, was first synthesized in 1883, with its derivatives initially finding use in dyes and antiseptic applications.[4][5] The pivotal moment came in the 1940s when N-substituted phenothiazines were explored for their antihistaminic properties.[5] This line of inquiry, pursued by Paul Charpentier and his team, led to the synthesis of chlorpromazine.[6]

In 1952, the French surgeon Henri Laborit, while investigating ways to prevent surgical shock, noted the profound calming and "indifference"-inducing effects of chlorpromazine on patients.[6] This serendipitous observation was the catalyst for its trial in psychiatric patients, where its antipsychotic effects were confirmed, heralding the "psychopharmacological era" and fundamentally altering the treatment of severe mental illness.[6][7] The success of chlorpromazine spurred a wave of medicinal chemistry research to synthesize and screen new phenothiazine derivatives, aiming for improved efficacy and side-effect profiles. It was within this fertile scientific environment that Acetophenazine was developed.

Synthesis and Chemical Properties

Acetophenazine is chemically designated as 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone.[1] Its structure is characterized by the tricyclic phenothiazine core, which it shares with other drugs in its class. What distinguishes Acetophenazine is the specific nature of its substituents:

-

N10 Side Chain: A 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group. This piperazine-containing side chain is a common feature of the more potent phenothiazines.

-

C2 Substituent: An acetyl group (-COCH₃). This modification at the 2-position of the phenothiazine ring modulates its neuroleptic potency and pharmacological profile.

For clinical use, it is typically formulated as this compound, a salt formed by combining the base molecule with maleic acid to improve its stability and solubility.[3]

General Synthetic Pathway

The synthesis of phenothiazine derivatives like Acetophenazine follows a logical, multi-step process. While the precise, proprietary details of the initial synthesis are not widely published, the general approach can be inferred from established organic chemistry principles for this class of compounds. The core logic involves the acylation of a pre-existing phenothiazine nucleus followed by the alkylation at the N10 position with the desired side chain.

Caption: Generalized synthetic workflow for this compound.

Physicochemical Properties

A summary of Acetophenazine's key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉N₃O₂S | [1][8] |

| Molar Mass | 411.56 g/mol | [1][8] |

| Appearance | Solid | [9] |

| Melting Point | 167-168.5 °C | [9] |

| Water Solubility | 6.01e-02 g/L | [9] |

| ATC Code | N05AB07 | [1] |

Preclinical Pharmacology and Mechanism of Action

The foundational pharmacological research into Acetophenazine established its primary mechanism of action as a dopamine receptor antagonist, a hallmark of all typical antipsychotics.

Core Mechanism: Dopamine Receptor Blockade

The antipsychotic efficacy of Acetophenazine is primarily attributed to its ability to block postsynaptic dopamine D1 and D2 receptors in the mesolimbic pathways of the brain.[1][9] The overactivity of dopamine in these pathways is a central hypothesis for the "positive" symptoms of psychosis (e.g., hallucinations, delusions).

Causality of Action: By physically occupying and blocking these receptors, Acetophenazine prevents the binding of endogenous dopamine. This reduces the downstream signaling cascade, dampening the excessive dopaminergic neurotransmission and thereby alleviating psychotic symptoms.[10]

Beyond its primary target, Acetophenazine also exerts other effects:

-

Hormonal Regulation: It depresses the release of hypothalamic and hypophyseal hormones.[1][2][9]

-

Reticular Activating System: It is believed to depress the reticular activating system, which influences basal metabolism, body temperature, wakefulness, and emesis.[1][2][9] This contributes to its sedative and antiemetic properties.

Caption: Acetophenazine blocks D2 receptors, preventing dopamine binding.

Experimental Protocols: Uncovering the Pharmacological Profile

The preclinical evaluation of a novel compound like Acetophenazine in the mid-20th century would have relied on a combination of in vitro and in vivo assays to establish its mechanism and functional effects.

In Vitro Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Acetophenazine for dopamine D2 receptors.

-

Causality: This experiment is fundamental to confirming the drug's primary molecular target. A high affinity for D2 receptors provides the mechanistic basis for its potential as an antipsychotic.

-

Methodology:

-

Preparation: A tissue preparation rich in D2 receptors (e.g., homogenate from rat striatum) is prepared.

-

Incubation: The tissue homogenate is incubated with a fixed concentration of a radiolabeled ligand known to bind specifically to D2 receptors (e.g., ³H-spiperone).

-

Competition: The incubation is performed across a range of increasing concentrations of unlabeled Acetophenazine.

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.

-

Analysis: The data are plotted as the percentage of specific binding versus the concentration of Acetophenazine. The IC₅₀ (concentration of drug that inhibits 50% of specific radioligand binding) is calculated and converted to the inhibition constant (Ki).

-

In Vivo Protocol: Amphetamine-Induced Stereotypy in Rodents

-

Objective: To assess the functional dopamine-blocking activity of Acetophenazine in a living organism.

-

Causality: Amphetamine induces stereotyped (repetitive, purposeless) behaviors in rodents by increasing synaptic dopamine levels. A drug that can block this effect demonstrates functional D2 receptor antagonism in the relevant brain circuits.

-

Methodology:

-

Acclimation: Male Wistar rats are acclimated to the testing environment.

-

Pre-treatment: Animals are divided into groups and pre-treated with either vehicle (control) or varying doses of Acetophenazine via oral or intraperitoneal administration.

-

Challenge: After a set pre-treatment time (e.g., 60 minutes), all animals are administered a challenge dose of d-amphetamine.

-

Observation: Animals are placed in individual observation cages, and their behavior is scored by a blinded observer at regular intervals for a period of 1-2 hours. Scoring is based on a scale for stereotyped behaviors (e.g., sniffing, gnawing, licking).

-